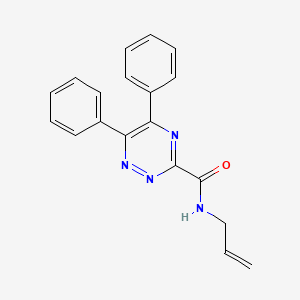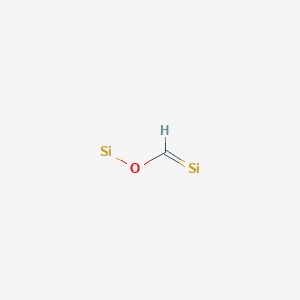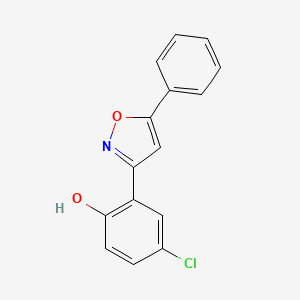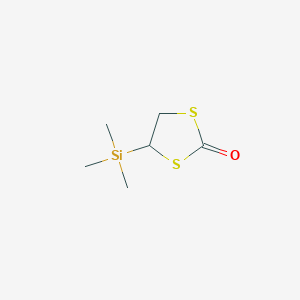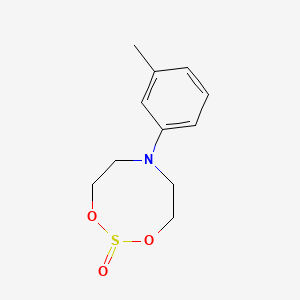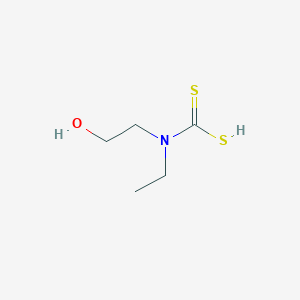
Ethyl(2-hydroxyethyl)carbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-hydroxyethyl)carbamodithioic acid is an organic compound with the molecular formula C5H11NOS2 It is known for its unique structure, which includes both ethyl and hydroxyethyl groups attached to a carbamodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Ethylamine with Carbon Disulfide: Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
Addition of Chloroacetic Acid: The ethyl dithiocarbamate is then reacted with chloroacetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-hydroxyethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-hydroxyethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which Ethyl(2-hydroxyethyl)carbamodithioic acid exerts its effects involves interactions with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The hydroxyethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the ethyl group.
Ethyl dithiocarbamate: Lacks the hydroxyethyl group.
Hydroxyethyl dithiocarbamate: Similar but with different substituents.
Uniqueness
Ethyl(2-hydroxyethyl)carbamodithioic acid is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
91308-52-0 |
|---|---|
Molekularformel |
C5H11NOS2 |
Molekulargewicht |
165.3 g/mol |
IUPAC-Name |
ethyl(2-hydroxyethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-2-6(3-4-7)5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
QKRZXEJUTVQTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


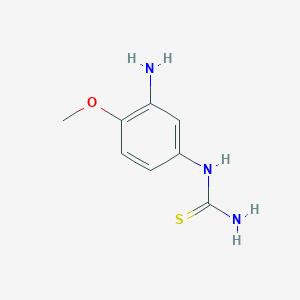


![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)

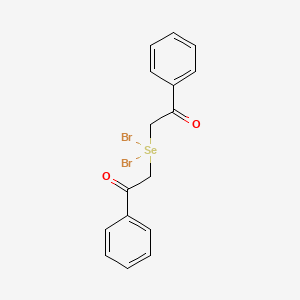

![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
